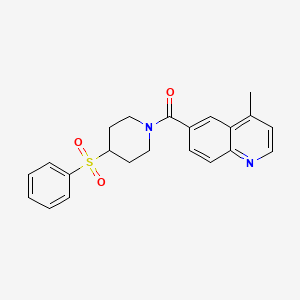
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
One of the significant applications of quinoline derivatives is in the development of anticancer and antimicrobial agents. For instance, quinoline derivatives have been synthesized and characterized, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). These derivatives, synthesized through a sequence of Povarov cycloaddition reaction and N-furoylation processes, underline the versatility of quinoline-based compounds in therapeutic research.
Neurotransmitter Transporter Imaging
Another application area is in the development of imaging agents for neurotransmitter transporters in the brain. Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) have been synthesized, showing high binding affinities and selectivity, making them potential candidates for imaging applications in neurological studies (Luo et al., 2018). These compounds' ability to cross the blood-brain barrier and target specific neurotransmitter systems highlights the potential of quinoline derivatives in neuroimaging and the study of neurological diseases.
Antioxidant, Antifungal, and Antibacterial Activities
Quinoline derivatives have also been explored for their antioxidant, antifungal, and antibacterial activities. A series of arylsulfonamide-based quinolines demonstrated significant antibacterial and antifungal effects, with some compounds showing prominent free radical scavenging activities (Kumar & Vijayakumar, 2017). These findings suggest the potential of quinoline derivatives in treating infections and oxidative stress-related conditions.
Chemical Synthesis and Structural Analysis
In chemical research, quinoline derivatives have been used for structural exploration and synthesis studies. For example, novel bioactive heterocycles have been synthesized, with their structures fully characterized by various spectroscopic methods, contributing to the understanding of their chemical properties and potential applications in drug development (Prasad et al., 2018).
Wirkmechanismus
Quinolines
Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer activities . The 4-methylquinolin-6-yl moiety of the compound might contribute to these activities.
Piperidines
Piperidine is a heterocyclic organic compound that is often used as a building block in the synthesis of various pharmaceuticals. Piperidine derivatives have been found to exhibit a variety of biological activities, including analgesic, antihistaminic, antiviral, and antipsychotic effects .
Sulfonyl groups
The presence of a sulfonyl group (SO2) in a molecule can significantly affect its pharmacokinetic properties. Sulfonyl groups are often used in drug design to improve a compound’s metabolic stability, increase its lipophilicity, or enhance its ability to bind to its target .
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-12-23-21-8-7-17(15-20(16)21)22(25)24-13-10-19(11-14-24)28(26,27)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVIKRGAXJYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

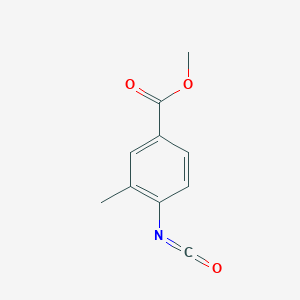
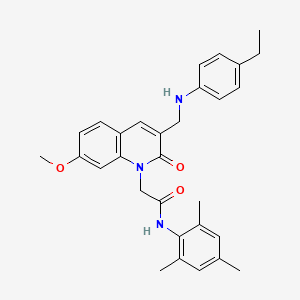
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

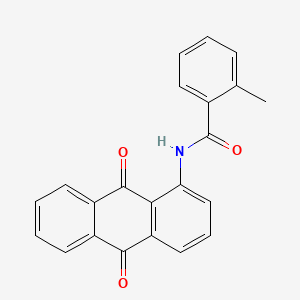
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)


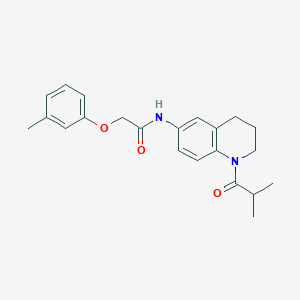
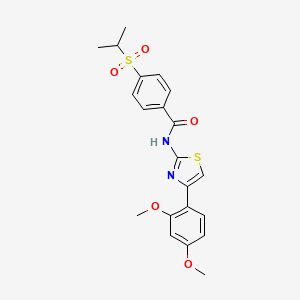
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)